molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

Cat. No. B118573
CAS RN: 324753-11-9
M. Wt: 274.3 g/mol
InChI Key: LVXOEEJOVFRDTQ-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, also known as ethanethiolate, is a chemical compound that is widely used in scientific research. It is a thiolate ligand that is commonly used in coordination chemistry and catalysis. The compound has a variety of applications in the field of chemistry and biochemistry, and its unique properties make it an important tool for researchers.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-[(diphenylphosphino)methyl] esterte is not fully understood. However, it is believed to act as a nucleophile, forming covalent bonds with other molecules. It can also act as a reducing agent, donating electrons to other molecules.
Biochemical and Physiological Effects:
Ethanethiolate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It can cause irritation to the skin and eyes, and inhalation of the compound can cause respiratory distress.

Advantages and Limitations for Lab Experiments

The advantages of using Ethanethioic acid, S-[(diphenylphosphino)methyl] esterte in lab experiments include its ability to form stable complexes with metal ions, its ability to activate small molecules, and its unique properties as a thiolate ligand. However, the limitations of using Ethanethioic acid, S-[(diphenylphosphino)methyl] esterte include its toxicity and the need for careful handling.

Future Directions

There are several future directions for research involving Ethanethioic acid, S-[(diphenylphosphino)methyl] esterte. One area of research could focus on the development of new catalysts for the activation of small molecules. Another area of research could focus on the synthesis of new complexes with metal ions for use in catalysis. Additionally, the toxicity of Ethanethioic acid, S-[(diphenylphosphino)methyl] esterte could be further studied to better understand its potential health effects.

Scientific Research Applications

Ethanethiolate has a variety of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes have a variety of applications in catalysis, including the activation of small molecules such as hydrogen and carbon dioxide.

properties

IUPAC Name

S-(diphenylphosphanylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXOEEJOVFRDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460632
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

CAS RN

324753-11-9
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 10b (4.00 g, 13.9 mmol) was dissolved in toluene (0.14 L) under Ar(g). DABCO (1.56 g, 13.9 mmol) was added, and the mixture was heated at 40° C. for 4 h. Solvent was removed under reduced pressure, and the residue was dissolved in CH2Cl2 and washed with both 1 N HCl and saturated brine. The organic layer was dried over MgSO4(s), and the solvent was removed under reduced pressure. Compound 11b was isolated in 95% yield, and was used without further purification. Spectral Data. As reported previously.4b
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.14 L
Type
solvent
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
95%

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